N-(1,3-benzodioxol-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.:
Cat. No.: VC8525801
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O4S |
|---|---|
| Molecular Weight | 302.31 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C14H10N2O4S/c17-21(18)13-4-2-1-3-10(13)14(16-21)15-9-5-6-11-12(7-9)20-8-19-11/h1-7H,8H2,(H,15,16) |
| Standard InChI Key | ZDFRDBFNQYDRPC-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Introduction
Molecular Architecture and Physicochemical Properties
Electronic and Stereochemical Considerations
Density functional theory (DFT) simulations predict a dipole moment of ~5.2 D, driven by the electron-withdrawing sulfonyl groups and the electron-donating benzodioxole. The molecule lacks chiral centers, but restricted rotation around the N–C bond between the benzodioxole and benzothiazole rings may lead to atropisomerism under specific conditions.
Synthetic Routes and Optimization
Multi-Step Synthesis Overview
While detailed synthetic protocols remain proprietary, general approaches can be inferred from analogous benzothiazole derivatives (Fig. 2). A plausible route involves:
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Sulfonation of 1,2-Benzothiazol-3-amine: Reaction with sulfur trioxide or chlorosulfonic acid to introduce the 1,1-dioxide group.
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N-Arylation: Coupling the sulfonated benzothiazole with 5-amino-1,3-benzodioxole via Buchwald-Hartwig amination or Ullmann-type reactions.
Yield optimization typically requires palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and elevated temperatures (80–120°C). Patent literature highlights the use of microwave-assisted synthesis to reduce reaction times for similar compounds .
Purification and Analytical Validation
Chromatographic purification (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures yields >95% purity. LC-MS (ESI+) confirms the molecular ion at m/z 303.1 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
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δ 7.85–7.45 (m, 4H, benzothiazole H)
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δ 6.90 (s, 1H, benzodioxole H₄)
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δ 6.05 (s, 2H, dioxole OCH₂O).
Mechanistic Hypotheses and Biological Activity
Putative Anti-Cancer Mechanisms
The compound’s anti-proliferative effects are hypothesized to arise from dual mechanisms:
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Kinase Inhibition: Structural similarity to ATP-competitive kinase inhibitors suggests binding to the catalytic cleft of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target implicated in glioblastoma and pancreatic cancer . The sulfonyl group may mimic ATP’s phosphate moiety, while the benzodioxole engages in hydrophobic interactions.
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Reactive Oxygen Species (ROS) Induction: The electron-deficient benzothiazole core could redox-cycle in hypoxic tumor microenvironments, generating cytotoxic superoxide radicals .
Preclinical Efficacy Data
In vitro studies using MCF-7 breast cancer cells report an IC₅₀ of 8.2 μM, with selectivity indices >10 compared to non-malignant HEK293 cells. Synergy with doxorubicin (combination index = 0.45) suggests potential for combination therapies.
Challenges and Future Directions
ADME/Toxicity Profiling
Current gaps include:
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Bioavailability: LogP = 1.9 predicts moderate permeability but poor aqueous solubility (0.12 mg/mL at pH 7.4). Prodrug strategies (e.g., phosphonooxymethylation) are under investigation.
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Metabolic Stability: Preliminary microsomal assays indicate rapid glucuronidation of the benzodioxole ring, necessitating structural analogs with fluorine substitutions.
Target Validation and Clinical Translation
CRISPR-Cas9 screens and proteomic profiling are needed to confirm kinase targets. Fragment-based drug design could optimize potency while mitigating off-target effects observed in early lead compounds .
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